molecular formula C12H12O3S B8021949 6-Methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester

6-Methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester

Cat. No.: B8021949
M. Wt: 236.29 g/mol
InChI Key: DXTARBMTXWMXBE-UHFFFAOYSA-N
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Description

6-Methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester is an organic compound with the molecular formula C12H12O3S. It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester typically involves the esterification of 6-Methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid with methanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions . The general reaction scheme is as follows:

6-Methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid+MethanolAcid Catalyst6-Methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester+Water\text{6-Methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 6-Methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid+MethanolAcid Catalyst​6-Methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-3-methyl-benzo[b]thiophene-2-carboxylic acid methyl ester is unique due to the presence of both methoxy and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 6-methoxy-3-methyl-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3S/c1-7-9-5-4-8(14-2)6-10(9)16-11(7)12(13)15-3/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTARBMTXWMXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C=CC(=C2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6-methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid (7.50 g.) in methanol (400 ml.) was saturated with hydrogen chloride gas and the solution was heated under reflux for 2 hours and then evaporated. The residue was dissolved in ethyl acetate and the solution was washed successively with water, sodium bicarbonate solution, water and dried (Na2SO4). Evaporation of the solvent gave a solid which was crystallized from methanol to give 6-methoxy-3-methylbenzo[b]thiophene-2-carboxylic acid methyl ester (5.59 g.), m.p. 118°-120° C.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three

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